2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidine class, a scaffold recognized for its bioactivity in medicinal chemistry. The structure features a 6-benzyl-substituted pyrazolo-pyrimidine core with a 2-ethyl group, a 5,7-dioxo moiety, and an acetamide side chain linked to a 2,3-dimethoxybenzyl group. The ethyl and benzyl substituents likely enhance lipophilicity and metabolic stability, while the dimethoxybenzyl group may influence receptor-binding interactions.
Properties
Molecular Formula |
C25H27N5O5 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H27N5O5/c1-4-28-15-19-22(27-28)24(32)30(14-17-9-6-5-7-10-17)25(33)29(19)16-21(31)26-13-18-11-8-12-20(34-2)23(18)35-3/h5-12,15H,4,13-14,16H2,1-3H3,(H,26,31) |
InChI Key |
GHQCAVATHCQPAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=C(C(=CC=C3)OC)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors to form the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of benzyl and ethyl groups through alkylation reactions. The final step involves the acylation of the intermediate with 2,3-dimethoxybenzylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo-Pyrimidine Core
- Ethyl vs. Methyl Substitution :
The compound "2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide" () replaces the ethyl group with a methyl at position 2. Methyl groups reduce steric hindrance but may lower metabolic stability compared to ethyl substituents . - Benzyl vs. The fluorobenzyl acetamide side chain in this analog introduces electron-withdrawing effects, which could enhance receptor affinity .
Acetamide Side Chain Modifications
- Dimethoxybenzyl vs. Fluorobenzyl: The 2,3-dimethoxybenzyl group in the target compound provides electron-donating methoxy groups, which may improve solubility.
- Comparison with Thiazolo-Pyrimidine Derivatives :
Compounds 11a and 11b () feature a thiazolo-pyrimidine core with substituted benzylidene groups. These derivatives exhibit moderate yields (68%) and distinct IR peaks (e.g., CN stretches at ~2,219 cm⁻¹), highlighting the impact of heterocyclic cores on synthetic feasibility and spectral properties .
Data Tables
Table 2: Impact of Substituents on Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
